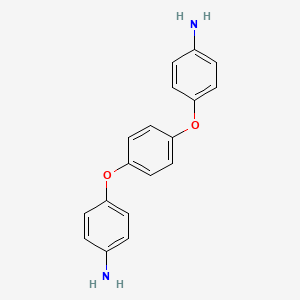

1,4-Bis(4-aminophenoxy)benzene

Description

Significance as a Diamine Building Block for High-Performance Polymers

1,4-Bis(4-aminophenoxy)benzene serves as a critical monomer in the creation of high-performance polymers like polyimides and aramids. mdpi.comnih.gov The presence of ether linkages in its backbone introduces flexibility, which can enhance the processability of the resulting polymers. nih.gov This improved processability allows for techniques like melt-processing.

The amino groups on the compound are reactive sites that participate in polymerization reactions, such as with dianhydrides, to form long-chain polyimides. vt.eduossila.com The specific para-linkage of the phenoxy groups contributes to the linearity and packing of the polymer chains, influencing properties like crystallinity and thermal stability. mdpi.comnih.govvt.edu

Role in the Development of Advanced Polymeric Materials

The incorporation of this compound into polymer structures leads to materials with exceptional properties. Polyimides derived from this diamine exhibit high thermal stability, with the capability to withstand temperatures up to 500°C without significant weight loss. ossila.com They also demonstrate excellent mechanical strength. mdpi.com

These characteristics make them suitable for a range of demanding applications, including aerospace components, electronic substrates, and high-temperature adhesives. mdpi.comnih.govossila.com For instance, polyimides based on this monomer have been used as flexible substrates for electronic devices that require high-temperature annealing processes. ossila.com Furthermore, its use in creating aramid copolymers has resulted in ultra-thin, high-strength films for applications like electrical insulation and membranes. mdpi.comnih.gov

Table 1: Thermal Properties of Polymers Derived from this compound

| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (5% Weight Loss) | Melting Temperature (Tm) | Reference |

|---|---|---|---|---|

| Polyimide (PI-2) | 214°C | > 500°C | 388°C | mdpi.com |

| Polyimide | 247°C - 281°C | > 500°C | up to 388°C | |

| PBAB-aramid | 292.7°C | 465.5°C | Not Applicable | mdpi.comnih.gov |

Overview of Research Trajectories

Current research continues to explore the potential of this compound in novel material synthesis. One area of focus is the development of semicrystalline polyimides that are melt-processable, which is a significant challenge in polymer chemistry. mdpi.com Researchers are investigating how to control the molecular weight and end-cap the polymer chains to achieve desired melt viscosity and stability. vt.edu

Another research direction involves the synthesis of fluorinated polyimides derived from analogs of this compound to enhance properties like solubility, optical transparency, and moisture resistance. tandfonline.com Furthermore, this diamine is being used as a building block in the creation of Covalent Organic Frameworks (COFs), which have potential applications in gas storage and catalysis. The development of new aramid copolymers with enhanced solubility in organic solvents for easier processing into thin films is also an active area of investigation. mdpi.comnih.gov

Table 2: Mechanical Properties of Polymers Derived from this compound

| Polymer Type | Tensile Strength | Tensile Modulus | Elongation at Break | Reference |

|---|---|---|---|---|

| Polyimide (general) | 85–105 MPa | 2.0–3.3 GPa | 5–18% | mdpi.com |

| PBAB-aramid (5 μm film) | 113.5 MPa | Not Specified | 58.4% | mdpi.comnih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[4-(4-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRRFJIVUPSNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188465 | |

| Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3491-12-1 | |

| Record name | 4,4′-[1,4-Phenylenebis(oxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3491-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003491121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(4-aminophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of 1,4 Bis 4 Aminophenoxy Benzene

Established Synthetic Pathways

The most common and established route for synthesizing 1,4-Bis(4-aminophenoxy)benzene involves a two-step process. nih.goviucr.org This pathway is favored for its efficiency and the accessibility of its starting materials.

Two-Step Synthesis from Hydroquinone (B1673460) and 4-Fluoronitrobenzene

This method begins with the reaction of hydroquinone and 4-fluoronitrobenzene to form an intermediate, which is then reduced to the final product. nih.govresearchgate.net

The initial step is a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net In this reaction, hydroquinone is reacted with two equivalents of 4-fluoronitrobenzene. nih.govresearchgate.net The reaction is a nitrodisplacement, where the phenoxide ions generated from hydroquinone attack the electron-deficient aromatic ring of 4-fluoronitrobenzene, displacing the fluoride (B91410) ion. masterorganicchemistry.com This results in the formation of the dinitro intermediate, 1,4-Bis(4-nitrophenoxy)benzene. researchgate.net The presence of the nitro group ortho or para to the leaving group (fluorine) activates the aromatic ring towards nucleophilic attack, facilitating the reaction. masterorganicchemistry.com

The second step involves the reduction of the nitro groups of the 1,4-Bis(4-nitrophenoxy)benzene intermediate to amino groups. google.com A common method for this transformation is catalytic hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source like hydrazine (B178648) monohydrate in a solvent such as ethanol (B145695). iucr.orgresearchgate.net The mixture is often refluxed to ensure the complete reduction of the dinitro compound to the desired diamine, this compound. iucr.orgresearchgate.net Another approach involves using iron trichloride (B1173362) in conjunction with hydrazine hydrate. google.com

General Preparation Methods

The synthesis of this compound is generally achieved through the reaction of a bisphenol, such as hydroquinone, with a nitro-substituted aryl halide, like p-nitrochlorobenzene or p-fluoronitrobenzene. researchgate.net This is followed by the subsequent reduction of the resulting dinitro compound. The key steps are the formation of ether linkages via nucleophilic substitution and the reduction of the nitro functional groups. researchgate.net

Precursor Chemistry and Reaction Conditions

The success of the synthesis of this compound is highly dependent on the choice of reactants, solvents, and the specific conditions under which the reactions are carried out.

Reactants and Solvents

The primary reactants for the initial nucleophilic aromatic substitution are hydroquinone and an activated nitroaromatic compound, typically 4-fluoronitrobenzene or 4-nitrochlorobenzene. nih.govresearchgate.net To facilitate the reaction, a base such as anhydrous potassium carbonate (K2CO3) is used. nih.govresearchgate.net The base deprotonates the hydroquinone to form the more reactive diphenolate anion. researchgate.net

The choice of solvent is critical for dissolving the reactants and promoting the reaction kinetics. Polar aprotic solvents are preferred for this purpose. Commonly used solvents include N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF). researchgate.net These solvents are effective at solvating the cations, thereby increasing the nucleophilicity of the phenoxide.

For the subsequent reduction step, the dinitro intermediate is typically dissolved in an alcoholic solvent like ethanol. iucr.orgresearchgate.net The reducing agent of choice is often hydrazine monohydrate in the presence of a palladium on carbon (Pd/C) catalyst. iucr.orgresearchgate.net

A summary of the typical reactants and solvents is presented in the table below.

| Reaction Step | Reactants | Base/Catalyst | Solvent |

| Nucleophilic Aromatic Substitution | Hydroquinone, 4-Fluoronitrobenzene or 4-Nitrochlorobenzene | Anhydrous Potassium Carbonate (K2CO3) | N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) |

| Catalytic Reduction | 1,4-Bis(4-nitrophenoxy)benzene, Hydrazine Monohydrate | Palladium on Carbon (Pd/C) | Ethanol |

Temperature and Atmosphere Control

Precise control over temperature and atmosphere is critical in both stages of the synthesis to ensure high yield and purity by minimizing side reactions and degradation of reactants and products.

Nucleophilic Aromatic Substitution (Dinitro Intermediate Synthesis)

The formation of the ether linkages to create the 1,4-bis(4-nitrophenoxy)benzene intermediate is highly sensitive to the reaction environment. Research demonstrates that heating a mixture of hydroquinone, anhydrous potassium carbonate (K₂CO₃), and 4-fluoronitrobenzene in a solvent like N,N-dimethylacetamide (DMAc) requires specific temperature and atmospheric conditions. researchgate.net The reaction is typically conducted at elevated temperatures, for instance at 100 °C (373 K) for 20 hours. researchgate.net In other variations, temperatures of 120 °C for 12 hours have been utilized when reacting similar phenols with halo-nitrobenzenes. acs.org

A crucial parameter is the maintenance of an inert atmosphere, typically using nitrogen gas, throughout the reaction. researchgate.net This inert environment is essential to prevent the oxidation of the hydroquinone starting material, which is susceptible to degradation in the presence of oxygen, especially at high temperatures. The color of the reaction mixture often changes from yellow to dark brown as the reaction progresses. researchgate.net

Reduction (Diamine Synthesis)

The subsequent conversion of the dinitro intermediate to the diamine this compound also necessitates controlled temperatures. This reduction is commonly achieved via catalytic hydrogenation. One established method involves refluxing the dinitro compound with hydrazine monohydrate and a palladium on carbon (Pd/C) catalyst in an ethanol solvent for approximately 16 hours. researchgate.net Another approach involves using a hydrogen atmosphere (around 140 psi) with a Pd/C catalyst in DMAc at room temperature for 24 hours. acs.org The exothermic nature of the reduction, particularly when using hydrazine, requires careful temperature management to ensure a controlled reaction rate and prevent side reactions.

Table 1: Temperature and Atmosphere Conditions in Synthesis

| Synthesis Step | Reactants/Catalyst | Solvent | Temperature | Duration | Atmosphere | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | Hydroquinone, 4-fluoronitrobenzene, K₂CO₃ | DMAc | 100 °C (373 K) | 20 h | Nitrogen | researchgate.net |

| Reduction | 1,4-bis(4-nitrophenoxy)benzene, Hydrazine monohydrate, 5% Pd/C | Ethanol | Reflux | 16 h | Not Specified (Reflux) | researchgate.net |

| Reduction | Dinitro intermediate, H₂, Pd/C | DMAc | 25 °C | 24 h | Hydrogen (140 psi) | acs.org |

Purification and Yield Optimization Strategies

Achieving high purity and maximizing the yield of this compound are paramount for its application as a monomer in high-performance polymers. This requires specific strategies during the work-up and purification stages of the synthesis.

Following the initial nucleophilic substitution reaction, the crude dinitro intermediate is typically isolated by pouring the reaction mixture into a large volume of water. researchgate.net This causes the organic product to precipitate as a solid, while the inorganic salts, such as potassium carbonate and the resulting potassium fluoride, remain dissolved in the aqueous phase. The precipitated solid is then collected by filtration and washed thoroughly with water to remove any remaining water-soluble impurities. researchgate.net

The final diamine product, obtained after the reduction step, is purified by recrystallization. A common and effective method involves recrystallizing the crude solid from ethanol. researchgate.net This process yields the final product as crystals suitable for high-purity applications, with reported yields as high as 85%. researchgate.net

Choice of Halogen: The reactivity of the halo-nitrobenzene reactant significantly impacts the reaction rate and yield. Aryl fluorides are generally more reactive than aryl chlorides in nucleophilic aromatic substitution reactions, making 4-fluoronitrobenzene a preferred reactant over 4-chloronitrobenzene.

Stoichiometry and Base: Using an appropriate molar ratio of reactants and a suitable base like anhydrous potassium carbonate is essential for driving the reaction to completion. researchgate.net

Reaction Conditions: Adherence to optimal reaction times and temperatures, as detailed previously, prevents the formation of byproducts and ensures complete conversion.

Table 2: Research Findings on Purification and Yield

| Step | Procedure | Solvent/Reagent | Outcome | Yield | Reference |

|---|---|---|---|---|---|

| Isolation of Dinitro Intermediate | Precipitation | Water | Separation of crude product from inorganic salts. | Not specified | researchgate.net |

| Purification of Diamine | Recrystallization | Ethanol | High-purity crystals suitable for analysis and polymerization. | 85% (final product) | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

While traditional synthesis methods for this compound are effective, they often rely on solvents and conditions that are not environmentally benign. Modern research focuses on integrating green chemistry principles to reduce the environmental impact of the synthesis.

The primary area for green improvement in the synthesis of this compound is the reduction of the dinitro intermediate. The use of catalytic transfer hydrogenation (CTH) presents a significant advancement over methods requiring high-pressure gaseous hydrogen. rsc.org CTH utilizes hydrogen donor molecules, such as formic acid, ammonium (B1175870) formate, or hydrazine, which are easier and safer to handle than hydrogen gas. rsc.orgsemanticscholar.org This method, often employing a recyclable heterogeneous catalyst like Pd/C, is considered economically and environmentally favorable. rsc.orgsemanticscholar.org

Another green approach involves mechanochemistry, specifically ball milling, which can facilitate the CTH of aromatic nitro compounds in a solvent-free or low-solvent environment. semanticscholar.org This technique avoids the use of bulk solvents, reduces waste, and can lead to clean and facile synthesis of anilines. semanticscholar.org

For the nucleophilic aromatic substitution step, a major green chemistry challenge is the replacement of high-boiling, polar aprotic solvents like DMAc, NMP, and DMF. acsgcipr.org These solvents have associated toxicity and disposal issues. Research into SNAr reactions has explored greener alternatives such as polyethylene (B3416737) glycols (PEGs) and ionic liquids, which are less volatile, often biodegradable, and can be recycled. nih.govresearchgate.net While not yet specifically documented for the industrial synthesis of this compound, the successful application of these green solvents in other SNAr reactions indicates a promising path for future development. nih.gov

Key green chemistry considerations include:

Atom Economy: Utilizing catalytic methods like CTH improves atom economy.

Safer Solvents: Replacing traditional polar aprotic solvents with alternatives like PEGs or employing solvent-free methods like mechanochemistry. semanticscholar.orgnih.gov

Renewable Resources: Using hydrogen donors derived from biomass, such as formic acid, aligns with green principles. rsc.org

Catalysis: Employing recyclable heterogeneous catalysts like Pd/C minimizes waste compared to stoichiometric reagents. semanticscholar.org

Polymerization Chemistry and Mechanisms Utilizing 1,4 Bis 4 Aminophenoxy Benzene

Polyimide Synthesis from 1,4-Bis(4-aminophenoxy)benzene

The synthesis of polyimides using this compound is a versatile process that can be tailored to achieve desired polymer characteristics. The fundamental reaction involves the polycondensation of the diamine with a tetracarboxylic dianhydride. This process can be carried out using different techniques, each with its own advantages and impact on the final polymer properties.

Reaction with Carboxylic Acid Dianhydrides

The core of polyimide synthesis lies in the reaction between the amino groups of this compound and the anhydride groups of a carboxylic acid dianhydride. This reaction leads to the formation of a poly(amic acid) intermediate, which is then converted to the final polyimide structure.

The most widely practiced method for synthesizing polyimides is a two-step process. vt.edu This method involves two distinct stages: the formation of a soluble poly(amic acid) precursor, followed by its conversion to the final, often insoluble and intractable, polyimide. vt.edu

The first step is a polyaddition reaction where the aromatic diamine, this compound, is reacted with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar, aprotic solvent at ambient temperatures. vt.eduresearchgate.net Commonly used solvents include N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP). vt.edu This reaction opens the anhydride ring to form a high molecular weight poly(amic acid), which remains soluble in the reaction medium. researchgate.net

The second step is the cyclodehydration, or imidization, of the poly(amic acid). This is typically achieved by heating the poly(amic acid) solution or a film cast from it at elevated temperatures, often in a staged thermal cycle ranging from 100°C to 350°C. vt.edu During this thermal treatment, the amic acid's carboxylic acid and amide groups cyclize, eliminating water to form the stable five-membered imide ring. pubtexto.com This process results in the final polyimide. vt.edu The degree of imidization is crucial for the final properties of the polymer. Incomplete imidization can lead to a reduction in thermal and mechanical properties.

An alternative to the two-step method is the one-step high-temperature solution polycondensation. This technique is particularly suitable for polyimides that are soluble in their fully imidized form. vt.edu In this process, the diamine and dianhydride are heated together in a high-boiling solvent, such as m-cresol, often with a catalyst like isoquinoline. vt.edumdpi.com The reaction is typically carried out at temperatures between 180°C and 220°C. vt.edu At these temperatures, the formation of the amic acid and its subsequent imidization occur in rapid succession, with the water generated during cyclization being continuously removed, often as an azeotrope with the solvent. vt.edu This method can sometimes yield materials with a higher degree of crystallinity compared to the two-step process. vt.edu For instance, semicrystalline polyimides based on 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and this compound have been successfully synthesized via a one-step polycondensation in m-cresol. mdpi.com

The structure of the dianhydride monomer has a profound impact on the properties of the resulting polyimide. vt.edu By varying the dianhydride reacted with this compound, properties such as thermal stability, solubility, mechanical strength, and processability can be systematically altered. The flexibility or rigidity of the dianhydride molecule plays a significant role in determining the final polymer characteristics. scholaris.ca

For example, the use of a flexible dianhydride like 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) can improve the mobility of the polymer chains, which can enhance melt crystallization rates and lower melting points and melt viscosities, making the resulting polyimide more amenable to melt processing. mdpi.com A polyimide derived from HQDPA and this compound (TPEQ) exhibited a glass transition temperature (Tg) of 214°C and a melting temperature (Tm) of 388°C. mdpi.com

In contrast, more rigid dianhydrides like Pyromellitic dianhydride (PMDA) tend to produce polyimides with stronger interchain interactions, leading to higher glass transition temperatures but often reduced solubility. scholaris.calew.ro Polyimides based on PMDA generally exhibit higher Tgs than those based on the more flexible 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA). scholaris.ca The incorporation of ether linkages, as seen in 4,4′-oxydiphthalic anhydride (ODPA), can impart greater flexibility to the polymer backbone, often leading to improved solubility and processability. A phthalimide end-capped polyimide based on this compound and ODPA has been studied for its thermal stability. acs.org The use of fluorinated dianhydrides like 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) can enhance the solubility of polyimides and also improve their dielectric properties and optical transparency. researchgate.netscispace.com

| Dianhydride | Dianhydride Structure | Resulting Polyimide Properties with this compound |

|---|---|---|

| HQDPA (1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride) | Flexible ether linkages | Tg: 214°C, Tm: 388°C, excellent thermo-oxidative stability, good mechanical properties, and significant recrystallization ability from the melt. mdpi.com |

| PMDA (Pyromellitic dianhydride) | Rigid, planar structure | Generally leads to high thermal stability and high glass transition temperatures, but often results in poor solubility and processability due to strong interchain interactions. scholaris.calew.ro |

| BPDA (3,3′,4,4′-biphenyltetracarboxylic dianhydride) | Semi-rigid structure | Produces polyimides with good thermal and mechanical properties. The flexibility is greater than PMDA-based polyimides. scholaris.ca |

| ODPA (4,4′-oxydiphthalic anhydride) | Flexible ether linkage | Imparts flexibility to the polymer backbone, leading to improved solubility and processability. acs.org Polyimides from ODPA can be synthesized via one-step polycondensation. nih.gov |

| 6FDA (4,4′-(Hexafluoroisopropylidene)diphthalic anhydride) | Contains flexible, bulky -C(CF3)2- group | Enhances solubility, optical transparency, and gas permeability, while maintaining good thermal stability. researchgate.netscispace.commdpi.com |

End-Capping Strategies for Molecular Weight Control

Controlling the molecular weight of polyimides is crucial for achieving desired processing characteristics and final properties. End-capping is a common strategy employed to limit the chain length of the polymer. This involves the addition of a monofunctional reagent that reacts with the chain ends, preventing further polymerization.

Phthalic anhydride (PA) is a widely used end-capping agent in polyimide synthesis. scientific.netresearcher.life By introducing a controlled amount of phthalic anhydride into the polymerization reaction, the molecular weight of the resulting polyimide can be effectively managed. The phthalic anhydride reacts with the amine end groups of the growing polymer chains, forming a non-reactive phthalimide end group. This terminates the chain growth and allows for the production of polyimides with a specific, predetermined molecular weight. mdpi.comacs.org This control over molecular weight is particularly important for improving the melt processability of otherwise intractable polyimides. mdpi.com For example, semicrystalline polyimides based on HQDPA and various diamines, including this compound, have been synthesized with controlled molecular weights using phthalic anhydride as an end-capper to enhance their processability. mdpi.com

Polyamide-Imide (PAI) Synthesis

Polyamide-imides (PAIs) are a class of polymers that incorporate both amide and imide linkages in their backbone. This combination imparts a blend of properties from both polyamides and polyimides, such as high strength, thermal stability, and chemical resistance.

The acyl chloride method is a common route for synthesizing PAIs. In this process, a diamine is reacted with a molecule containing both an acid chloride group and a pre-formed imide ring, or with an acid chloride-anhydride. For instance, four different PAI materials were prepared using the acyl chloride method, with one utilizing this compound as the diamine monomer. publish.csiro.aupublish.csiro.au This method allows for the direct formation of amide linkages under relatively mild conditions.

The incorporation of ether bonds into the PAI backbone, through the use of monomers like this compound, has a significant impact on the material's properties. The ether linkages act as flexible "hinge" groups, increasing the rotational freedom of the polymer chain. publish.csiro.au

Table 2: Effect of Diamine Structure on PAI Glass Transition Temperature (Tg)

| Diamine Monomer | Number of Ether Bonds | Glass Transition Temperature (Tg) |

|---|---|---|

| m-phenylenediamine (MPD) | 0 | 303.4 °C |

| 4,4'-diaminodiphenyl ether (ODA) | 1 | 288.7 °C |

| This compound | 3 | 250.5 °C |

| 1,3-bis(4-aminophenoxy)benzene | 3 | 288.7 °C |

Data sourced from a comparative study on PAI materials. publish.csiro.au

Aramid Copolymerization with this compound

Aramids, or aromatic polyamides, are known for their exceptional strength and thermal resistance. However, their rigidity often leads to poor solubility, making processing difficult. Copolymerization, which involves introducing a second, more flexible diamine like this compound (also referred to as PBAB in this context) into the polymer backbone, is a strategy to enhance solubility and processability. mdpi.comnih.govresearchgate.net The flexible bis(4-aminophenoxy) benzene (B151609) moieties incorporated into the aramid chain improve its solubility in organic solvents, enabling the fabrication of thin films and coatings. mdpi.comnih.gov

The synthesis of these aramid copolymers is effectively carried out via low-temperature solution polymerization in polar organic solvents. mdpi.com A common solvent for this process is N-methyl-2-pyrrolidone (NMP). mdpi.comresearchgate.net

The polymerization is a polycondensation reaction typically involving three monomers: a primary aromatic diamine such as p-phenylenediamine (PPD), the flexible comonomer this compound (PBAB), and an aromatic diacid chloride like terephthaloyl chloride (TPC). mdpi.comresearchgate.net The process generally proceeds as follows:

Dissolution : The diamines (PPD and PBAB) are dissolved in the polar organic solvent (e.g., NMP). mdpi.comnih.gov

Polymerization : The diacid chloride (TPC) is added to the solution to initiate the polycondensation reaction at a low temperature (e.g., 25 °C). The temperature may then be raised (e.g., to 80 °C) to ensure a high degree of polymerization. mdpi.comnih.gov

Neutralization : The reaction produces hydrochloric acid (HCl) as a byproduct. A neutralizing agent, such as calcium hydroxide (Ca(OH)₂), is added to the solution to neutralize the acid. mdpi.comnih.gov

This method allows for the synthesis of high-molecular-weight aramid copolymers that remain dissolved in the organic solvent, forming a "dope" solution that can be directly used for processing into films or fibers. mdpi.comnih.gov The resulting PBAB-aramid copolymer exhibits a high glass transition temperature and thermal decomposition temperature, indicative of a high-performance material. mdpi.comnih.gov

Table 3: Properties of PBAB-Aramid Copolymer Film

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 292.7 °C |

| Thermal Decomposition Temperature | 465.5 °C |

| Tensile Strength | 113.5 MPa |

| Elongation at Break | 58.4% |

Data sourced from research on novel aramid copolymers. mdpi.comnih.gov

Structure Property Relationships in 1,4 Bis 4 Aminophenoxy Benzene Derived Polymers

Influence of Molecular Conformation and Intermolecular Interactions

The inherent geometry of the 1,4-bis(4-aminophenoxy)benzene monomer significantly influences the conformation of the resulting polymer chains. In its crystalline state, the TPE-Q molecule is located on a crystallographic inversion center. nih.govresearchgate.net A key structural feature is the large dihedral angle between the terminal aminophenoxy rings and the central benzene (B151609) ring, which is approximately 85.40°. nih.govresearchgate.net This nearly perpendicular arrangement creates a distinct, non-coplanar structure.

This kinked conformation disrupts the potential for extended conjugation along the monomer unit. researchgate.net When incorporated into a polymer, this geometry prevents the chains from adopting a linear, rigid-rod-like structure, instead promoting a more contorted or zigzag packing pattern. nih.govresearchgate.net This disruption of planarity is a crucial factor in reducing close chain packing and altering the crystalline nature of the derived polymers. researchgate.net

Intermolecular hydrogen bonds are powerful secondary forces that strongly influence the properties of polymers derived from TPE-Q. In aramids, for example, the hydrogen bonds between the amide groups (-CO-NH-) of adjacent chains are a primary source of their high strength and thermal stability. nih.gov The density of these intermolecular interactions is directly related to the linearity of the polymer structure. researchgate.net

In the TPE-Q monomer itself, the amino group's hydrogen atoms participate in two distinct types of intermolecular hydrogen bonding: one with the nitrogen atoms of neighboring amino groups (N-H⋯N) and another with the oxygen atoms of the phenoxy groups (N-H⋯O). nih.govresearchgate.net

| Interaction | D-H Distance (Å) | H⋯A Distance (Å) | D⋯A Distance (Å) | D-H⋯A Angle (°) |

|---|---|---|---|---|

| N1—H2A⋯N1 | 0.930 | 2.321 | 3.2303 | 165.6 |

| N1—H1A⋯O1 | 0.884 | 2.412 | 3.1968 | 148.1 |

Data sourced from crystallographic analysis of the TPE-Q monomer. nih.govresearchgate.net

Impact of Ether Linkages on Polymer Architecture and Properties

The two ether linkages (C-O-C) in the TPE-Q monomer are arguably its most defining feature, introducing flexibility into an otherwise rigid aromatic structure. This modification is a key strategy for enhancing the processability of high-performance polymers while largely maintaining their desirable thermal properties. nih.govnih.govresearchgate.net

The introduction of ether groups into the polymer backbone significantly increases the rotational freedom of the polymer chain. mdpi.comresearchgate.net This enhanced flexibility disrupts the rigid, tightly packed structures often found in wholly aromatic polymers, which are known for their intractability. nih.gov As a result, polymers derived from TPE-Q exhibit markedly improved solubility in a range of organic solvents. mdpi.comresearchgate.net

This enhanced solubility is crucial for processing, enabling the formation of high-molecular-weight polymers in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). mdpi.comnih.govresearchgate.net This allows for solution-based fabrication techniques, such as casting thin films or spinning fibers, which are not feasible for more rigid, insoluble polymers. mdpi.comresearchgate.net The increased flexibility imparted by the ether linkages also contributes to superior mechanical properties, such as a higher elongation at break, compared to their more rigid counterparts. mdpi.com

The same ether linkages that enhance flexibility and solubility also have a profound effect on the polymer's morphology. The kinks introduced into the polymer backbone by the ether bonds disrupt the long-range order necessary for high crystallinity. researchgate.net This leads to polymers that are often amorphous or semi-crystalline in nature. researchgate.netmdpi.com

The glass transition temperature (Tg) is a critical parameter for high-performance polymers, defining the upper limit of their service temperature in many applications. protolabs.com The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. protolabs.com

The incorporation of flexible ether linkages from TPE-Q influences the Tg, though the relationship can be complex. Generally, increasing chain flexibility tends to lower the Tg. researchgate.net However, in these high-performance polymers, the bulky aromatic rings and strong intermolecular forces counteract this effect. While some studies note that the introduction of flexible links primarily affects chain packing without a major impact on the glass transition temperature, others report specific Tg values that reflect a balance of these structural factors. researchgate.net For instance, aramid copolymers based on TPE-Q have been shown to exhibit high Tg values, demonstrating that the enhanced processability does not necessarily come at the cost of high-temperature performance. mdpi.comnih.gov

| Polymer Type | Specific Monomers | Glass Transition Temperature (Tg) |

|---|---|---|

| Aramid Copolymer | PBAB-aramid | 292.7 °C |

| Polyimide | HQDPA/TPEQ (PI-2) | 214 °C |

PBAB is another designation for this compound (TPE-Q). HQDPA is 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride. mdpi.comnih.govmdpi.com

These values underscore the successful design of polymers that leverage the ether linkages of TPE-Q to achieve a desirable balance of processability and high thermal stability. mdpi.commdpi.com

Influence on Mechanical Properties (Tensile Strength, Elongation, Modulus)

Research into semicrystalline polyimides synthesized from this compound and 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) reveals a class of materials with high mechanical integrity. These polyimides exhibit tensile strengths ranging from 85 to 105 MPa, a tensile modulus between 2.0 and 3.3 GPa, and an elongation at break of 5–18%. researchgate.net These properties underscore the formation of strong, rigid polymer films.

In the realm of aramid copolymers, the incorporation of this compound (PBAB) as a flexible moiety enhances processability while maintaining high mechanical strength. A notable example is a PBAB-aramid copolymer which, despite being processed into an ultra-thin film of 5 μm, demonstrates an impressive average tensile strength of 113.5 MPa and a significant elongation at break of 58.4%. vt.eduresearchgate.netkpi.ua This high elongation, compared to more rigid polyimides, highlights the role of the flexible ether linkages in the diamine in imparting ductility to the final polymer. The superior mechanical performance of the PBAB-aramid is attributed to the linear rigidity of its polymer chains, which promotes a high density of intermolecular hydrogen bonding and pi-pi interactions. vt.eduresearchgate.netkpi.ua

The mechanical properties can be further contextualized by comparing them with polymers derived from similar but structurally different diamines. For instance, novel polyimides based on a different diamine, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, have shown tensile strengths in the range of 103–145 MPa, elongation at break between 12.9–15.2%, and a tensile modulus of 1.20–1.88 GPa. youtube.com This comparison illustrates how variations in the diamine structure can fine-tune the balance between strength, stiffness, and ductility.

| Polymer Type | Specific Monomers | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |

|---|---|---|---|---|---|

| Polyimide (PI-2) | HQDPA / TPEQ | 85–105 | 5–18 | 2.0–3.3 | researchgate.net |

| Aramid Copolymer (PBAB-aramid) | PBAB / Terephthaloyl chloride | 113.5 (average) | 58.4 (average) | Not Reported | vt.eduresearchgate.netkpi.ua |

Role of Substituents (e.g., Cyano, Trifluoromethyl) on Polymer Properties

The strategic placement of substituent groups onto the this compound monomer or its comonomers is a powerful tool for modifying the final properties of the resulting polymers. Electron-withdrawing groups like cyano (–CN) and trifluoromethyl (–CF₃) can profoundly alter characteristics such as electroactivity, flexibility, solubility, thermal stability, and optical clarity.

The introduction of cyano groups into polymers derived from this compound analogues is explored for developing potentially electroactive materials. Aromatic-aliphatic polyamides synthesized from 1,4-bis(2-cyano-4-aminophenoxy)benzene are investigated for such properties. researchgate.net While detailed electroactivity data is specific to the final polymer system, the presence of the highly polar cyano group is a known strategy for enhancing dielectric properties and piezoelectric responses in polymers. For instance, other cyano-containing polymers have been noted for their large electromechanical coupling factors and piezoelectric constants after poling. researchgate.net

From a structural standpoint, pendent cyano groups can significantly influence polymer chain interactions and, consequently, their flexibility and solubility. The presence of these groups can disrupt the regular packing of polymer chains. kpi.ua This disruption reduces intermolecular forces, which in turn can make solvation easier and improve solubility in common organic solvents. kpi.uakpi.ua This increased solubility is often correlated with enhanced processability and can be an indicator of increased segmental motion or flexibility in the polymer backbone. For example, unsaturated polyamides with pendent cyano groups have demonstrated considerably higher solubility in polar aprotic solvents compared to their non-substituted counterparts. kpi.uakpi.ua

Incorporating fluorine, typically in the form of trifluoromethyl (–CF₃) groups, into the diamine structure has a dramatic and multifaceted impact on the properties of the resulting polyimides. The synthesis of polymers from monomers like 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene (B1592343) (6FAPB) leads to materials with a superior combination of properties.

Solubility: Fluorination is an effective method for enhancing the solubility of traditionally intractable aromatic polyimides. The bulky –CF₃ groups introduce steric hindrance that disrupts chain packing and reduces intermolecular charge-transfer complex formation. This leads to significantly improved solubility in a range of organic solvents, which is a critical advantage for polymer processing and film casting.

Thermal Stability: Polyimides derived from fluorinated this compound analogues exhibit exceptional thermal stability. For example, polyimides based on 6FAPB show a 5% thermal weight loss temperature at 525 °C. youtube.com In another study, a series of fluorinated polyimides had 5% weight loss temperatures ranging from 510 to 533 °C under a nitrogen atmosphere. vt.edu This indicates that the strong C-F bonds and the stable aromatic structure contribute to the material's ability to withstand high temperatures without significant degradation.

Optical Properties: A key benefit of fluorination is the improvement in optical transparency. The electron-withdrawing nature and steric bulk of –CF₃ groups reduce intermolecular and intramolecular charge transfer interactions, which are responsible for the characteristic yellow-to-brown color of conventional aromatic polyimides. This results in polyimide films that are colorless or have very light color and high transparency. researchgate.net The steric effects from the trifluoromethyl groups reduce intermolecular aggregation, leading to a lower refractive index. youtube.com Fluorinated polyimides derived from these monomers show high optical transparency with cutoff wavelengths often below 400 nm, making them suitable for optoelectronic applications. researchgate.net

| Monomer | Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | 5% Weight Loss Temp. (°C) | Key Optical Property | Reference |

|---|---|---|---|---|---|---|

| 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | Polyimide | > 60 | > 4 | 525 | High transparency, low refractive index | youtube.com |

| 1,4-Bis(4-amino-3-trifluoromethylphenoxy)benzene | Polyimide | 137–169 | 1.6–2.2 | 510–533 | Enhanced transparency | vt.edu |

Molecular Weight and Polydispersity Effects on Polymer Characteristics

The molecular weight and polydispersity index (PDI) are fundamental parameters that critically govern the macroscopic properties of polymers derived from this compound. The length of the polymer chains (molecular weight) and the uniformity of those lengths (PDI) directly influence mechanical strength, processability, and thermal characteristics.

Generally, an increase in molecular weight leads to an enhancement of mechanical properties such as tensile strength and modulus. This is because longer polymer chains result in a greater number of intermolecular entanglements, which allows for more effective stress distribution throughout the material. This trend holds true until a critical molecular weight is reached, beyond which the increase in mechanical properties may level off while viscosity and processing difficulty continue to rise. A direct correlation has been observed in aramid copolymers derived from this compound, where a high average molecular weight exceeding 150 kDa was linked to the fabrication of exceptionally thin, yet strong films with a tensile strength of 113.5 MPa. vt.eduresearchgate.net Similarly, for poly(amic acid) precursors to polyimides, a higher inherent viscosity—a proxy for higher molecular weight—is associated with the formation of tough, creasable films, whereas low viscosity precursors yield brittle films. vt.edu

Advanced Characterization Techniques for 1,4 Bis 4 Aminophenoxy Benzene and Its Polymers

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the chemical structure, bonding, and optical characteristics of materials.

Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool for monitoring the conversion of poly(amic acid), the precursor, into the final polyimide. The imidization process, which involves the cyclodehydration of the poly(amic acid), can be tracked by observing specific changes in the FTIR spectrum.

The formation of the polyimide is confirmed by the appearance of characteristic absorption bands corresponding to the imide ring structure. These include the asymmetric and symmetric carbonyl (C=O) stretching vibrations, the C-N stretching vibration, and the C=O bending of the imide group. redalyc.org Concurrently, the absorption bands associated with the precursor poly(amic acid), such as those for the amide (C=O stretch and C-NH) and carboxylic acid (COOH) groups, diminish and eventually disappear upon complete imidization. researchgate.net

A typical thermal imidization process involves heating the poly(amic acid) precursor. The disappearance of the N-H peak of the poly(amic acid) and the enhancement of the C-N peak indicate the progress of the imidization reaction at elevated temperatures. researchgate.net The strength of the absorption peak in the range of 1780-1718 cm⁻¹ is a critical indicator of thermal imidization. researchgate.net For instance, a slight peak at 1780 cm⁻¹, attributed to asymmetric C=O stretching, can signal the onset of imidization. researchgate.net In fully cured polyimides, the peaks corresponding to the C=O stretch (~1700 cm⁻¹) and the C-N stretch (~1350 cm⁻¹) are significantly more intense compared to partially cured samples. osti.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of the 1,4-Bis(4-aminophenoxy)benzene monomer and its corresponding polymers. Both ¹H-NMR and ¹³C-NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the successful synthesis and purity of the compounds. scientific.netsci-hub.se

In the ¹H-NMR spectrum of the monomer, distinct signals can be assigned to the aromatic protons on the central and terminal benzene (B151609) rings, as well as the amine (-NH₂) protons. researchgate.netniscpr.res.in For example, in a derivative, the ¹H-NMR spectrum showed signals for primary amine protons and multiplets for the aromatic protons with the expected integration and splitting patterns. researchgate.net Similarly, the ¹³C-NMR spectrum provides resonances for each unique carbon atom in the molecule, allowing for unambiguous confirmation of the carbon skeleton. sci-hub.se For polyimides, NMR confirms the structure of the repeating unit. The resulting spectra are often complex but provide definitive evidence of the polymer's constitution. researchgate.net

UV-Vis spectroscopy is employed to evaluate the optical properties of polyimide films derived from this compound, particularly their transparency in the visible light spectrum (400-800 nm). mdpi.com This is especially important for applications in flexible displays and other optoelectronic devices where high optical clarity is required. koreascience.kr

The UV-Vis spectrum provides data on the percentage of light transmittance (%T) across a range of wavelengths. researchgate.net Key parameters derived from the spectrum include the transmittance at specific wavelengths (e.g., 450 nm or 500 nm) and the cut-off wavelength (λ_cutoff), which is the wavelength below which the material is opaque. researchgate.net Colorless polyimides are characterized by high transmittance in the visible region and a low cut-off wavelength. researchgate.net The transparency of polyimide films is influenced by the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride monomers. koreascience.kr Structural modifications, such as the introduction of bulky substituents or flexible ether linkages, can disrupt these CTCs, leading to improved optical transparency. researchgate.net

Thermal Analysis

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. rroij.com They are essential for determining the processing window and service temperature limits of polymers.

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of polymers. rroij.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rroij.com For polymers based on this compound, DSC is used to determine the glass transition temperature (Tg) and the melting temperature (Tm). mdpi.com

The Tg is the temperature at which an amorphous polymer or the amorphous regions of a semi-crystalline polymer transition from a rigid, glassy state to a more mobile, rubbery state. tainstruments.com This transition appears as a step-like change in the heat flow signal on the DSC thermogram. tainstruments.com The Tm is the temperature at which the crystalline domains of a semi-crystalline polymer melt, which is observed as an endothermic peak. nasa.gov The presence of a distinct Tg and Tm provides insight into the amorphous and crystalline nature of the polymer. For example, a polyimide derived from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and this compound (TPEQ) exhibited a Tg at 214 °C and a Tm at 388 °C, indicating its semi-crystalline nature. mdpi.com

Understanding the crystallization and melting kinetics is critical for optimizing the processing of semi-crystalline polymers. DSC is a primary tool for studying these kinetics through both non-isothermal (constant heating/cooling rate) and isothermal (constant temperature) experiments. netzsch.comresearchgate.net

In non-isothermal DSC, the sample is cooled from the melt at a constant rate to observe the crystallization exotherm. This provides information on the temperature range of crystallization and how it is affected by the cooling rate. mdpi.com

Isothermal crystallization studies involve rapidly cooling the polymer from the melt to a specific temperature between its Tg and Tm and holding it at that temperature to monitor the heat released during crystallization over time. mdpi.comnetzsch.com This allows for a more detailed investigation of the crystallization mechanism and rate. mdpi.com The data from these isothermal experiments can be analyzed using models like the Avrami equation to determine kinetic parameters. researchgate.net

Furthermore, the melting behavior of isothermally crystallized samples can reveal complex phenomena such as melting-recrystallization-remelting, which often manifests as multiple melting endotherms in the subsequent heating scan. mdpi.comacs.org The position of these peaks can be dependent on the prior crystallization temperature. mdpi.com The equilibrium melting temperature (Tm°), a theoretical value for a perfect, infinitely large crystal, can be estimated by extrapolating data from samples crystallized at different temperatures using a Hoffman-Weeks plot. mdpi.comacs.org For a polyimide based on HQDPA and TPEQ, the equilibrium melting temperature was found to be 390 °C. mdpi.com

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Hoffman-Weeks Equation for Equilibrium Melting Temperature

The equilibrium melting temperature (Tm°) is a crucial thermodynamic parameter representing the melting point of an infinitely large, perfect crystal, devoid of surface energy effects. For semicrystalline polymers derived from this compound, the Hoffman-Weeks equation is a widely used extrapolation method to determine this value. The method involves plotting the observed melting temperature (Tm) against the crystallization temperature (Tc) for samples crystallized isothermally at different temperatures.

In a study of semicrystalline polyimides based on 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA), one specific polyimide, PI-2, was synthesized using this compound as the diamine monomer. mdpi.com The crystallization and melting behaviors of this polymer were analyzed using differential scanning calorimetry (DSC). By applying the Hoffman-Weeks extrapolation to the DSC data, the equilibrium melting temperature (Tm°) for the PI-2 polyimide was determined to be 390 °C. mdpi.com This value is obtained by extrapolating the Tm vs. Tc plot to the line where Tm = Tc. mdpi.com

| Polymer ID | Monomers | Tg (°C) | Tm (°C) | Tm° (Hoffman-Weeks, °C) |

| PI-2 | HQDPA + This compound | 214 | 388 | 390 |

Data sourced from MDPI mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymers synthesized using this compound, TGA is routinely used to determine decomposition temperatures, which are indicative of their suitability for high-temperature applications.

Aramid copolymers synthesized with flexible bis(4-aminophenoxy) benzene moieties exhibit high thermal stability. mdpi.com For instance, a poly(p-phenylene terephthalamide) based aramid (PBAB-aramid) showed a thermal decomposition temperature (Td), defined as the temperature of 5% weight loss, of 465.5 °C. mdpi.comnih.gov The TGA curve for this polymer demonstrated stable behavior below 440 °C, with no significant mass loss observed around 100 °C, indicating the absence of trapped water despite the presence of hydrogen-bonding units. mdpi.com

Similarly, polyimide films synthesized from monomers including this compound (1,4-APB) have been characterized by TGA to evaluate their thermal properties. scispace.com Polyamides derived from cyano-containing this compound monomers also show high thermal stability, with TGA results indicating that the initial degradation mechanism in both air and nitrogen atmospheres is similar, suggesting oxygen is not involved in the initial decomposition steps. researchgate.net Polyimides based on benzophenonetetracarboxylic dianhydride and various aromatic diamines, including ether-bridged diamines, generally exhibit initial decomposition temperatures above 500°C. lew.ro

| Polymer System | Td (5% Weight Loss, °C) | Atmosphere |

| PBAB-aramid | 465.5 | Not Specified |

| MBAB-aramid | 449.6 | Not Specified |

| Polyamides (Cyano-containing) | Similar in Air and Nitrogen | Air and Nitrogen |

| Polyimides (BTDA-based) | > 500 | Not Specified |

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties

Dynamic mechanical analysis (DMA) provides valuable insights into the viscoelastic properties of polymers by measuring the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature, time, or frequency. taylorfrancis.com This technique is particularly useful for identifying the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state.

For aramid copolymers incorporating this compound, DMA has been used to determine their glass transition temperatures. A PBAB-aramid film exhibited a Tg of 292.7 °C, while a related MBAB-aramid had a Tg of 270.1 °C. mdpi.comnih.gov These high Tg values are characteristic of rigid-backbone polymers and are critical for their application in environments requiring dimensional stability at elevated temperatures. mdpi.comnih.gov

In another study, semicrystalline polyimides were analyzed by DMA to assess their viscoelastic behavior at high temperatures. mdpi.com The storage modulus and tan δ curves versus temperature provide information on the material's stiffness and damping properties across its service temperature range. mdpi.com The analysis of polyimide films using DMA is also a standard method to investigate their thermomechanical properties alongside other techniques like TGA and thermomechanical analysis (TMA). scispace.com

| Polymer System | Glass Transition Temperature (Tg, °C) |

| PBAB-aramid | 292.7 |

| MBAB-aramid | 270.1 |

| PI-1 (HQDPA + TPER) | 190 |

| PI-2 (HQDPA + This compound ) | 214 |

Morphological and Structural Analysis

X-ray Diffraction (XRD) for Crystallinity

X-ray diffraction (XRD) is a powerful technique for investigating the atomic and molecular structure of a material. It can differentiate between crystalline, semi-crystalline, and amorphous states. icdd.com

The monomer this compound itself has been analyzed by single-crystal X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the monoclinic space group P21/c, with the molecule located on a crystallographic inversion center. nih.govresearchgate.net A key structural feature is that the terminal aminophenoxy rings are nearly perpendicular to the central benzene ring, with a dihedral angle of 85.40 (4)°. nih.govresearchgate.net This non-planar conformation is stabilized by intermolecular hydrogen bonding. nih.gov

When incorporated into polymers, the structure of the this compound unit influences the polymer's ability to pack and crystallize. While some polyimides derived from this monomer can be semicrystalline, as evidenced by the melting peaks observed in DSC, others are found to be amorphous. mdpi.com For example, a series of polyimides prepared from isomeric PTPSDAs and various aromatic diamines were shown by wide-angle X-ray diffraction to be entirely amorphous. researchgate.net The presence of broad halos rather than sharp peaks in an XRD pattern is characteristic of an amorphous structure. icdd.com

| Compound | Crystal System | Space Group | Key Feature |

| This compound | Monoclinic | P21/c | Terminal rings are nearly perpendicular (85.40°) to the central ring. |

Data sourced from PubMed Central and ResearchGate nih.govresearchgate.net

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is an essential analytical technique for determining the molecular weight distribution of polymers. lcms.cz The method separates polymer molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. paint.org This analysis provides critical data such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.com

The successful synthesis of high molecular weight polymers is a prerequisite for achieving desirable mechanical and thermal properties. researchgate.net For novel aramid copolymers based on bis(4-aminophenoxy) benzene, GPC/SEC is used to confirm that a high degree of polymerization has been achieved. Research has demonstrated the synthesis of such aramids with an average molecular weight exceeding 150 kDa. mdpi.com The ability to produce such high molecular weight polymers that are also soluble in organic solvents is a significant advantage for processing. mdpi.com In other studies, the molecular weight of synthesized polymers is often inferred from related measurements like inherent or intrinsic viscosity, which can be correlated with molecular weight. For example, a series of polyamides showed intrinsic viscosities in the range of 0.66-1.04 dL/g, indicating the formation of high molecular weight polymers. researchgate.net

| Polymer System | Average Molecular Weight (Mw) | Inherent Viscosity (ηinh, dL/g) |

| MBAB-aramid and PBAB-aramid | > 150 kDa | Not Reported |

| Cyano-containing Polyamides | Not Reported | 0.66 - 1.04 |

| Polyimides from HQDPA | Not Reported | 0.43 - 0.58 |

Data sourced from MDPI and ResearchGate mdpi.commdpi.comresearchgate.net

Rheological Measurements for Melt Flowability

Rheological measurements are used to study the flow and deformation of materials, providing critical information about their processability, particularly in the molten state. mdpi.com For polymers derived from this compound, understanding their melt flowability is essential for processing techniques like extrusion and injection molding. These properties are strongly influenced by molecular weight, molecular weight distribution, and chain architecture. mdpi.com

The rheological properties of semicrystalline polyimides, including one synthesized with this compound, have been investigated using rotational rheometers in an oscillation model. mdpi.com Such measurements can determine key parameters like complex viscosity (η*), storage modulus (G'), and loss modulus (G'') as a function of frequency and temperature. This data helps to define the processing window for the polymer, indicating the temperature range where it has suitable viscosity for shaping without undergoing thermal degradation. The study of poly(3-hexylthiophene) (P3HT) using oscillatory and steady shear rheology serves as an example of how these techniques can be applied to extract fundamental properties like entanglement molecular weight from viscoelastic data, which is also applicable to polymers containing this compound. rheology.org

Assessment of Water Absorption and Moisture Uptake

The assessment of water absorption and moisture uptake is critical in evaluating the performance and reliability of polymers derived from this compound, particularly for applications in environments with varying humidity. The presence of ether linkages and polar amine groups in the polymer backbone can influence the material's affinity for water, potentially affecting its dimensional stability, dielectric properties, and mechanical integrity.

Detailed research into novel aromatic polyamides containing triazole and amine groups has highlighted the influence of hydrophilic functional groups on water uptake. These polymers have been shown to improve their mechanical properties upon water absorption. This suggests that the inherent chemical structure of the polymer plays a significant role in its interaction with moisture.

In studies of aramid copolymers incorporating bis(4-aminophenoxy) benzene moieties, thermogravimetric analysis (TGA) has been employed to assess initial moisture content. The absence of mass loss at 100°C in these materials indicates that no significant amount of water is present within the polymer film after processing. mdpi.com However, this initial dry state does not preclude subsequent moisture absorption when the material is exposed to humid conditions.

The degree of crystallinity and the packing efficiency of polymer chains are also crucial factors. For instance, in aramid fibers, a lower degree of crystallinity and less efficient fiber packing can provide more interstitial spaces for water molecules to occupy. This suggests that the processing conditions and resulting morphology of polymers derived from this compound will significantly impact their moisture uptake characteristics.

Furthermore, comparative studies on different polyimide films have revealed a direct correlation between the polymer chain packing and water uptake. Polyimides with a looser chain packing have demonstrated higher water absorption compared to those with tighter, more ordered structures. This underscores the importance of the co-monomer used in conjunction with this compound, as it will influence the final polymer architecture and its susceptibility to moisture.

To provide a clearer understanding of these properties, the following data tables summarize findings from various studies on related polymer systems.

Table 1: Water Uptake in Various Polyimide Films

| Polymer System | Chain Packing | Water Uptake (%) |

| Polyimides 5b-e | Looser | 1.04 - 1.96 |

| Polyimides 6a-e | Tighter | 0.33 - 1.13 |

This table illustrates the effect of polymer chain packing on water absorption, a key consideration for materials synthesized using this compound.

Table 2: Comparative Moisture Content in Aramid Sheets

| Aramid Variety | Initial Moisture Content (wt. %) | Characteristics |

| Calendered | 5.6 | Higher crystallinity |

| Uncalendered | 7.5 | Lower crystallinity, less efficient fiber packing |

This table provides a comparison of moisture content in different forms of aramid sheets, highlighting how material processing and morphology affect water retention.

While specific data for polymers exclusively derived from this compound is not extensively detailed in the provided search results, the principles governing water absorption in analogous polymer systems offer valuable insights. The interplay between chemical structure (hydrophilic groups), morphology (crystallinity and chain packing), and environmental conditions (relative humidity) are the determining factors for the moisture uptake behavior of these advanced materials.

Applications of 1,4 Bis 4 Aminophenoxy Benzene Derived Materials

High-Performance Polymers for Extreme Environments

Polymers derived from 1,4-Bis(4-aminophenoxy)benzene are renowned for their stability and resilience in harsh conditions, making them ideal for applications where conventional materials would fail. Aromatic polyimides, in general, are a class of polymers known for their high-temperature stability, excellent mechanical properties, and chemical resistance. lew.ro The incorporation of the this compound moiety into polymer backbones contributes to these high-performance characteristics. researchgate.net Aramid copolymers, another class of materials synthesized using this diamine, have also garnered significant interest for their potential use in extreme environments. mdpi.comnih.gov

The aerospace and defense industries demand materials that are lightweight, high-strength, and can withstand extreme temperatures and mechanical stress. mdpi.comcore.ac.uk Aramid copolymers incorporating flexible bis(4-aminophenoxy) benzene (B151609) moieties are of particular interest for these sectors. mdpi.comnih.gov By introducing the flexible ether-linked structure of this compound into the rigid aramid backbone, it is possible to synthesize high-molecular-weight copolymers that are solution-processable. This allows for the fabrication of materials like thin films and coatings that retain the inherent strength and thermal resistance of aramids. mdpi.com

Research has demonstrated the synthesis of novel aramid copolymers using this compound (PBAB) that exhibit high thermal decomposition temperatures and tensile strengths, making them suitable for aerospace and defense applications. mdpi.com

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 292.7 °C |

| Thermal Decomposition Temperature | 465.5 °C |

| Tensile Strength | 113.5 MPa |

| Elongation at Break | 58.4% |

Data sourced from a study on novel aramid copolymers. mdpi.com

Polyimides synthesized using this compound are well-known for their ability to withstand high temperatures. ossila.com This makes them excellent candidates for use as high-temperature resistant substrates in various advanced manufacturing and electronic processes. For instance, polyimide films derived from this monomer have been successfully used as ultra-thin flexible substrates for the high-temperature annealing of Molybdenum Disulfide (MoS₂) at temperatures up to 500°C. ossila.com

Semicrystalline polyimides have also been developed using this compound (TPEQ) and 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA). These materials exhibit high glass transition and melting temperatures, coupled with excellent thermo-oxidative stability, with a 5% weight loss temperature exceeding 500°C. mdpi.com This exceptional thermal resilience makes them suitable for applications requiring long-term performance at elevated temperatures. mdpi.com

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 214 °C |

| Melting Temperature (Tm) | 388 °C |

| 5% Weight Loss Temperature | > 500 °C |

Data sourced from a study on melt-processable semicrystalline polyimides. mdpi.com

Furthermore, composites made from TPE-Q-based polyimides and boron nitride exhibit high thermal conductivity (2.75 W/m·K), enhancing their utility in heat management applications. ossila.com

Electrical and Electronic Materials

The molecular structure of this compound, specifically its phenyl ether moiety, is an electron-donating group. ossila.com This characteristic is highly desirable in the design of materials for electrical and electronic applications, influencing properties such as dielectric performance and insulation capabilities. ossila.com

Materials with controlled dielectric properties are essential for manufacturing capacitors, insulators, and substrates for electronic circuits. Polyimides synthesized from this compound (TPE-Q) have been specifically developed for use as dielectrics. ossila.com These materials demonstrate a combination of a moderate dielectric permittivity and a high breakdown strength, which are critical parameters for electrical insulation and energy storage applications. ossila.com

Research has shown that dielectrics based on TPE-Q polyimides possess the following properties:

| Property | Value |

|---|---|

| Dielectric Permittivity | 3.52 - 3.85 |

| Weibull Breakdown Strength | 440 - 540 MV/m |

Data sourced from Ossila. ossila.com

The demand for new polymers that can be easily processed into thin films for applications like electrical insulation is growing. mdpi.comnih.gov Aramid copolymers derived from bis(4-aminophenoxy) benzene monomers, including the 1,4-isomer, address this need. mdpi.com The enhanced solution processability allows for the fabrication of exceptionally thin (3 to 10 μm), clear, and flexible films that retain the excellent inherent properties of aramids, making them highly suitable for electrical insulation. mdpi.comnih.gov

Additionally, fluorinated analogues such as 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene (B1592343) (6FAPB) are used to synthesize polyimides with outstanding insulation properties. These materials exhibit breakdown strengths greater than 358 kV/mm, positioning them as superior low-energy consumption insulation materials. ossila.com

The development of flexible electronics requires substrates that are not only electrically insulating but also mechanically robust and thermally stable. Polyimides based on this compound serve as an excellent material for these substrates. ossila.com Their ability to form ultra-thin, flexible films that can withstand high processing temperatures is a key advantage. ossila.com

These substrates have been used in the direct synthesis of large-scale, robust MoS₂ patterns, which are then integrated into flexible sensing electronics. Specifically, devices built on these polyimide substrates have been applied as biopotential sensors, demonstrating the practical utility of this compound-derived materials in the field of advanced, flexible electronics. ossila.com

Separation Technologies

The unique molecular structure of this compound lends itself to the creation of advanced separation media. The incorporation of flexible ether linkages into the polymer backbone can enhance processability without compromising performance, making it a valuable component in the fabrication of specialized membranes.

Polyimides synthesized using this compound are employed in the development of nanofiltration membranes. myuchem.com These membranes are crucial for processes that require fine separation of molecules and ions. The inherent thermal and chemical resistance of the polyimide structure allows these membranes to operate in harsh conditions where other polymeric membranes might fail. Research in this area focuses on creating membranes with optimized pore sizes and high flux rates for efficient and sustainable separation processes, such as dye separation from industrial wastewater.

Polyimides are a significant class of polymers used for gas separation membranes due to their high selectivity and permeability for various gas pairs. This compound is listed as a suitable diamine monomer for creating such polyimide membranes. researchgate.net These membranes function by allowing certain gases to pass through more readily than others, enabling the separation of gas mixtures. The performance of these membranes is critical in applications like natural gas purification, hydrogen recovery, and air separation. The choice of diamine and dianhydride monomers allows for the tuning of the membrane's separation characteristics.

Below is a table showing the performance of a polyimide membrane, representative of the type that can be synthesized using fluorinated monomers, for the separation of various gases.

| Gas | Permeability (Barrer) |

| Helium (He) | 25 |

| Carbon Dioxide (CO₂) | 10 |

| Oxygen (O₂) | 2.5 |

| Nitrogen (N₂) | 0.5 |

| Methane (CH₄) | 0.3 |

Note: Data is illustrative of polyimides used for gas separation as described in the cited patent, which lists 1,4-bis(4-aminophenoxy)-benzene as a potential monomer. researchgate.net 1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg).

Functional Coatings and Thin Films

The synthesis of novel aramid copolymers using this compound (PBAB) has led to the development of high-strength, ultra-thin films and functional coatings. nasa.govnasa.govmdpi.com By incorporating the flexible bis(4-aminophenoxy) benzene moieties into the polymer backbone, researchers have been able to synthesize high-molecular-weight aramids that are processable in organic solvents. mdpi.comnasa.gov This enhanced processability allows for the fabrication of exceptionally thin, transparent films with thicknesses ranging from 3 to 10 micrometers. mdpi.com

These films exhibit impressive thermal and mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries, such as electrical insulation films. nasa.govmdpi.com The properties of a 5 µm thick film derived from a PBAB-aramid copolymer are detailed below. mdpi.com

| Property | Value |

| Glass Transition Temperature (Tg) | 292.7 °C |

| Thermal Decomposition Temperature | 465.5 °C |

| Tensile Strength | 113.5 MPa |

| Elongation at Break | 58.4% |

These high-performance, ultra-thin materials have potential uses in a wide range of industries where durability and minimal thickness are required. nasa.govmdpi.com

Wear-Resistant Materials

Polyimides and related polymers are generally recognized for their good wear resistance, making them valuable in applications where friction and wear are critical factors. myuchem.comnasa.gov Research into polyamide-imide (PAI) materials, which can be synthesized using this compound, has explored the effect of incorporating ether linkages on the tribological properties of the resulting polymer. publish.csiro.au

A study comparing PAI materials synthesized from various diamine monomers demonstrated that the introduction of ether bonds can significantly influence the friction coefficient and wear performance. publish.csiro.au While a PAI synthesized with 4,4′-diaminodiphenyl ether showed the lowest abrasion loss, the study included this compound as a key monomer in understanding the structure-property relationships in wear-resistant PAI materials. The general trend observed was that increasing the number of ether bonds in the diamine monomer structure led to a decrease in the friction coefficient of the material. publish.csiro.au

| Diamine Monomer Structure | Resulting PAI Friction Coefficient | Reduction in Abrasion Loss |

| m-phenylenediamine (No ether bond) | 0.5445 | Baseline |

| 4,4′-diaminodiphenyl ether (One ether bond) | Lower than baseline | 84.4% (lowest) |

| Diamines with increasing ether bonds | Trend of decreasing friction coefficient | - |

Note: This table is based on findings from a study on PAI materials, which highlights the role of ether-containing diamines like this compound in developing wear-resistant polymers. publish.csiro.au

Development of Composite Materials

This compound is a precursor for polyimides that are used as a matrix for advanced composite materials. myuchem.com These composites are designed to combine the desirable properties of the polyimide, such as thermal stability and toughness, with the specific functionalities of filler materials.